Cas no 124937-51-5 (Tolterodine)

Tolterodine 化学的及び物理的性質
名前と識別子
-
- Tolterodine
- R-(+)-Tolterodine
- (Tolterodine Tartrate )
- Tolterodine L-tartrate
- (+)-Tolterodine
- (R)-(+)-Tolterodine
- (R)-Tolterodine
- PNU-200583
- TOLTERODINE TARTRATE
- 2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-phenol
- DETROL
- Kabi 2234
- DETRUSITOL
- PNU-20058E
- PNU 200583
- TolterodineBase
- Tolterodine-d14
- Tolterodine ,98%
- TOLTERODINE [USAN]
- TolterodineL-tartrate
- Tolterodina
- DTXCID703687
- 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol monohydrobromide
- DTXSID3023687
- Tox21_111737_1
- C07750
- 124937-51-5
- tolterodin
- HY-A0024
- OOGJQPCLVADCPB-HXUWFJFHSA-N
- Tolterodinum
- Tolterodine [INN]
- TOLTERODINE [MI]
- 2-[(1R)-3-[BIS(1-METHYLETHYL)AMINO]-1-PHENYLPROPYL]-4-METHYL-PHENOL TARTRATE
- 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
- CHEBI:9622
- EN300-1709733
- BIDD:GT0318
- AKOS015841711
- Q-200223
- Tolterondine Tartrate
- NCGC00263557-01
- UNII-WHE7A56U7K
- tolterodine extended release capsules
- KS-5165
- SMR000596518
- D00646
- Tolterodine (racemate)
- Tox21_111737
- DB01036
- MLS001304745
- 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
- MFCD07771985
- 2-{(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl}-4-methylphenol
- 2-[(1r)3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol
- (+)-(R)-3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine
- AB00698547-12
- AKOS015895578
- J-005184
- Phenol, 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-
- 2-[(1R)-3-(di(propan-2-yl)amino)-1-phenylpropyl]-4-methylphenol
- (r)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol
- (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-methylphenol
- AC-3472
- (+)-(R)-2-(alpha-(2-(Diisopropylamino)ethyl)benzyl)-p-cresol
- S-(-)-Tolterodine
- NCGC00159519-02
- (R)-2,3-BIS(1-METHYLETHYL)AMINO-1-PHENYLPROPYL-4-METHYLPHENOL
- CS-1799
- Urotrol
- CHEMBL1382
- 2-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-methylphenol
- H10328
- PHA-686464B
- AB00698547_13
- 2-((1R)-3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol
- Phenol, 2-((1R)-3-(bis(1-methylethyl)amino)-1-phenylpropyl)-4-methyl-
- Tolterodinum (INN-Latin)
- PNU-200583 racemate; PNU 200583 racemate; PNU200583 racemate; ()-Tolterodine; Racemic tolterodine
- WHE7A56U7K
- G04BD07
- MLS001195620
- Tolterodina (INN-Spanish)
- BDBM50165008
- CAS-124937-51-5
- TOLTERODINE [VANDF]
- Tolterodinum [INN-Latin]
- AMY17772
- GTPL360
- NCGC00159519-04
- 2-[3-[Bis(1-Methylethyl)Amino]-1-Phenylpropyl]-4-Methyl Phenol Monohydrobromide
- TOLTERODINE [WHO-DD]
- Unidet
- HMS2230E24
- Tolterodine [USAN:INN:BAN]
- Kabi-2234
- Q424312
- Tolterodine (USAN/INN)
- SCHEMBL3064
- Tolterodina [INN-Spanish]
- DB-260460
- BRD-K54316499-046-05-2
- 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol; (R)-(+)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine;
- BRD-K54316499-046-04-5
- NCGC00159519-14
- NCGC00159519-01
-
- MDL: MFCD00865264
- インチ: 1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1
- InChIKey: OOGJQPCLVADCPB-HXUWFJFHSA-N
- ほほえんだ: CC(C)N(C(C)C)CC[C@H](C1=CC=CC=C1)C2=C(O)C=CC(C)=C2
計算された属性
- せいみつぶんしりょう: 325.24100
- どういたいしつりょう: 325.241
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 23.5A^2
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 442.2±45.0 °C at 760 mmHg
- フラッシュポイント: 192.1±27.4 °C
- 屈折率: n20/D 1.4536(lit.)
- ようかいど: DMSO: ≥20mg/mL
- PSA: 23.47000
- LogP: 5.34140
- じょうきあつ: 0.0±1.1 mmHg at 25°C
- ひせんこうど: D25 +72° (c = 1.0 in CH2Cl2)
- ようかいせい: DMSO: ≥20mg/mL
Tolterodine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:1987
- WGKドイツ:2
- 危険カテゴリコード: 63-51/53
- セキュリティの説明: S36/37/39
-
危険物標識:
- ちょぞうじょうけん:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R22
Tolterodine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EBC-04424-75mg |
2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |
124937-51-5 | 90.0% | 75mg |
$678.0 | 2022-09-27 | |
TRC | T535795-25mg |
R-(+)-Tolterodine |
124937-51-5 | 25mg |
$ 661.00 | 2023-09-05 | ||
Key Organics Ltd | KS-5165-1MG |
Tolterodine |
124937-51-5 | >97% | 1mg |
£41.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1251474-50mg |
Phenol, 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl- |
124937-51-5 | 99% | 50mg |
$1285 | 2023-05-18 | |
TRC | T535795-5mg |
R-(+)-Tolterodine |
124937-51-5 | 5mg |
$ 164.00 | 2023-09-05 | ||
TRC | T535795-10mg |
R-(+)-Tolterodine |
124937-51-5 | 10mg |
$ 282.00 | 2023-09-05 | ||
ChemScence | CS-1799-100mg |
Tolterodine |
124937-51-5 | 99.55% | 100mg |
$1140.0 | 2022-04-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T166720-25mg |
Tolterodine |
124937-51-5 | 98% (HPLC) | 25mg |
¥2152.90 | 2023-08-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T166720-5mg |
Tolterodine |
124937-51-5 | 98% (HPLC) | 5mg |
¥538.90 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71150-5mg |
Tolterodine |
124937-51-5 | 98% | 5mg |
¥688.0 | 2023-09-09 |
Tolterodine 関連文献
-
Rajender Nallagonda,Kishor Padala,Ahmad Masarwa Org. Biomol. Chem. 2018 16 1050
-
Alexander N. Reznikov,Maria A. Ashatkina,Yuri N. Klimochkin Org. Biomol. Chem. 2021 19 5673
-
Astrid Gjelstad,Stig Pedersen-Bjergaard Anal. Methods 2013 5 4549
-
Songsoon Park,Hyeon-Kyu Lee RSC Adv. 2021 11 23161
-
Junhua Li,Yian Shi Chem. Soc. Rev. 2022 51 6757
-
Hannah J. Edwards,Jonathan D. Hargrave,Stephen D. Penrose,Christopher G. Frost Chem. Soc. Rev. 2010 39 2093
-
Lifeng Wang,Pengfei Zhou,Qianchi Lin,Shunxi Dong,Xiaohua Liu,Xiaoming Feng Chem. Sci. 2020 11 10101
-
Sayantika Bhakta,Tapas Ghosh Org. Chem. Front. 2022 9 5074
-
Jian Yao,Na Liu,Long Yin,Junhao Xing,Tao Lu,Xiaowei Dou Green Chem. 2019 21 4946
-
Pablo Etayo,Anton Vidal-Ferran Chem. Soc. Rev. 2013 42 728
Tolterodineに関する追加情報
Recent Advances in Tolterodine (124937-51-5) Research: A Comprehensive Review
Tolterodine (CAS: 124937-51-5) is a well-known antimuscarinic agent primarily used for the treatment of overactive bladder (OAB) syndrome. As a competitive antagonist of muscarinic receptors, Tolterodine has been extensively studied for its efficacy, safety, and pharmacokinetic properties. Recent research has focused on optimizing its therapeutic profile, exploring novel formulations, and investigating potential applications beyond OAB. This review synthesizes the latest findings related to Tolterodine and its chemical identity (124937-51-5), providing insights into current trends and future directions in its clinical and pharmacological development.
Recent studies have highlighted the importance of Tolterodine's enantiomeric purity, as its active metabolite, 5-hydroxymethyl Tolterodine (5-HMT), contributes significantly to its therapeutic effects. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to characterize the pharmacokinetics of Tolterodine and its metabolites in diverse patient populations. These studies underscore the need for personalized dosing strategies to minimize adverse effects, such as dry mouth and constipation, while maximizing therapeutic outcomes.
Innovations in drug delivery systems have also been a focal point of recent research. For instance, transdermal patches and extended-release formulations of Tolterodine have shown promise in improving patient compliance and reducing side effects. A 2023 study published in the Journal of Controlled Release demonstrated that a novel microneedle-based delivery system could enhance the bioavailability of Tolterodine while minimizing systemic exposure, thereby reducing anticholinergic side effects. Such advancements could revolutionize the treatment of OAB, particularly in elderly patients who are more susceptible to adverse drug reactions.
Beyond its traditional use in OAB, Tolterodine has been investigated for potential applications in other medical conditions. Preliminary research suggests that its antimuscarinic properties may be beneficial in managing symptoms of Parkinson's disease and chronic obstructive pulmonary disease (COPD). However, these findings are still in the early stages, and further clinical trials are needed to validate their efficacy and safety. Additionally, the role of Tolterodine in combination therapies, particularly with beta-3 adrenergic agonists, is being explored to achieve synergistic effects in OAB management.
In conclusion, Tolterodine (124937-51-5) remains a cornerstone in the treatment of OAB, with ongoing research efforts aimed at refining its therapeutic use. The development of novel formulations and the exploration of new indications highlight the dynamic nature of Tolterodine research. As the field advances, a deeper understanding of its pharmacokinetics and pharmacodynamics will pave the way for more effective and patient-tailored treatments. Future studies should focus on long-term safety data and the potential for Tolterodine to address unmet medical needs in neurology and respiratory medicine.
124937-51-5 (Tolterodine) 関連製品
- 124937-53-7(2-(1S)-3-bis(propan-2-yl)amino-1-phenylpropyl-4-methylphenol)
- 207679-81-0(Desfesoterodine)
- 200801-70-3(2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol)
- 260389-90-0((S)-5-Hydroxymethyl Tolterodine)
- 941899-47-4(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenylnaphthalene-2-sulfonamide)
- 2027333-23-7(5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine)
- 2309188-49-4(3-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline)
- 2639407-20-6(Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate)
- 32327-68-7(1-(2-chloroethyl)-4-methylbenzene)
- 941507-35-3(2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol)
